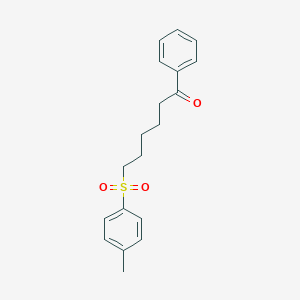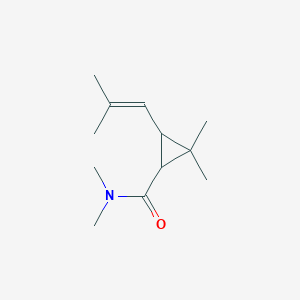![molecular formula C20H18 B420372 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B420372.png)
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
準備方法
The synthesis of 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene typically involves multiple steps, including the formation of the tricyclic core and the introduction of phenyl groups. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to achieve the desired structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
化学反応の分析
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or nitrating agents.
科学的研究の応用
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of steric hindrance.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene involves its interaction with molecular targets through π-participation and electrophilic addition reactions. The compound’s unique structure allows for specific interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
類似化合物との比較
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene can be compared with similar compounds such as:
7-Bromo-3,3-dimethyl-2,4-diphenyltricyclo[3.3.0.0~2,4~]oct-6-ene: This compound has a similar tricyclic structure but includes bromine and methyl groups, affecting its reactivity and applications.
Tricyclo[3.2.1.0~2,4~]oct-6-ene: This simpler compound lacks the phenyl groups, making it less sterically hindered and more reactive in certain reactions.
These comparisons highlight the unique properties of this compound, particularly its steric hindrance and stability, which influence its reactivity and applications.
特性
分子式 |
C20H18 |
|---|---|
分子量 |
258.4g/mol |
IUPAC名 |
3,3-diphenyltricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C20H18/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)20/h1-12,14-15,18-19H,13H2 |
InChIキー |
FQZNJNRELMUCBK-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C2C=CC1C3C2C3(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]acetone](/img/structure/B420290.png)


![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)
![Trimethyl[2-methyl-1-(methylsulfonyl)-4-phenyl-2-butenyl]silane](/img/structure/B420298.png)
![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)
![{2-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]ethyl}(trimethyl)silane](/img/structure/B420300.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![4-Methylphenyl 1-[(4-methylphenyl)sulfanyl]-2-propenyl sulfone](/img/structure/B420303.png)

![6,6-dibromo-2,2-dimethyloctahydro-3aH-cyclopropa[5,6]cycloocta[1,2-d][1,3]oxathiole](/img/structure/B420307.png)
![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)
![4-{[(Methoxycarbothioyl)sulfanyl]acetyl}-1,1'-biphenyl](/img/structure/B420310.png)

